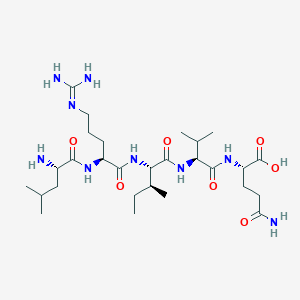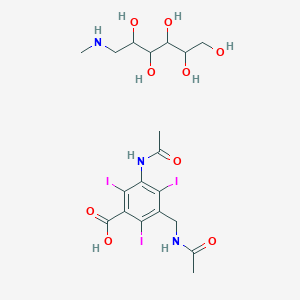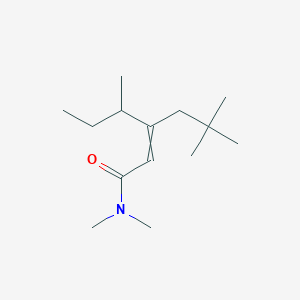![molecular formula C22H30N2O2 B14180151 (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine CAS No. 854513-44-3](/img/structure/B14180151.png)
(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine: is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its structure consists of a cyclohexane ring substituted with two methoxyphenylmethyl groups at the nitrogen atoms, making it a versatile ligand in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The cyclohexane-1,2-diamine is reacted with 2-methoxybenzyl chloride under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine
Drug Development: Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those requiring enantiomeric purity.
Industry
Polymerization: The compound is used in the polymer industry as a catalyst for the production of high-performance polymers.
Material Science: It finds applications in the development of advanced materials with specific properties.
作用機序
The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and catalysis, where the compound acts as a chiral ligand, influencing the stereochemistry of the products formed.
類似化合物との比較
Similar Compounds
(1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine: A similar chiral diamine with applications in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine used in the synthesis of enantiomerically pure compounds.
(1R,2R)-1,2-Diaminocyclohexane: A simpler diamine structure used as a building block in organic synthesis.
Uniqueness
Functional Groups: The presence of methoxyphenyl groups in (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine provides additional sites for functionalization, enhancing its versatility.
Chirality: The compound’s chiral centers make it highly valuable in asymmetric synthesis, offering greater selectivity and efficiency compared to non-chiral analogs.
特性
CAS番号 |
854513-44-3 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
(1R,2R)-1-N,2-N-bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C22H30N2O2/c1-25-21-13-7-3-9-17(21)15-23-19-11-5-6-12-20(19)24-16-18-10-4-8-14-22(18)26-2/h3-4,7-10,13-14,19-20,23-24H,5-6,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |
InChIキー |
MVOYULWKDTVYJE-WOJBJXKFSA-N |
異性体SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCC[C@H]2NCC3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1CNC2CCCCC2NCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)




![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)

![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)

